molecular formula C21H22Cl3N3O3S B11984744 butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate CAS No. 303062-61-5

butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate

Cat. No.: B11984744
CAS No.: 303062-61-5
M. Wt: 502.8 g/mol
InChI Key: UNCSVAPMPNCVMB-UHFFFAOYSA-N
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Description

Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate is a complex organic compound with a molecular formula of C21H21Cl3N3O3S. This compound is known for its unique chemical structure, which includes a benzamido group, a trichloroethyl group, and a carbamothioylamino group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with butyl chloroformate to form butyl 4-aminobenzoate. This intermediate is then reacted with 1-benzamido-2,2,2-trichloroethyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trichloroethyl group plays a crucial role in enhancing the binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloroethyl group enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

CAS No.

303062-61-5

Molecular Formula

C21H22Cl3N3O3S

Molecular Weight

502.8 g/mol

IUPAC Name

butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate

InChI

InChI=1S/C21H22Cl3N3O3S/c1-2-3-13-30-18(29)15-9-11-16(12-10-15)25-20(31)27-19(21(22,23)24)26-17(28)14-7-5-4-6-8-14/h4-12,19H,2-3,13H2,1H3,(H,26,28)(H2,25,27,31)

InChI Key

UNCSVAPMPNCVMB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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